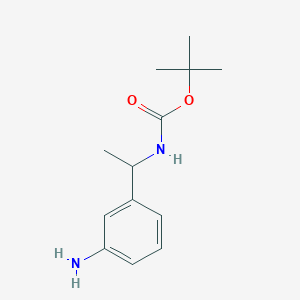

tert-Butyl (1-(3-aminophenyl)ethyl)carbamate

説明

Tert-Butyl (1-(3-aminophenyl)ethyl)carbamate is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Overview

tert-Butyl (1-(3-aminophenyl)ethyl)carbamate, also known as tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate, is a compound with significant potential in biological research and pharmaceutical applications. Its structure includes a tert-butyl group, an aminophenyl moiety, and a carbamate functional group, which contribute to its unique chemical properties and biological activities.

- Molecular Formula : C13H20N2O2

- Molecular Weight : 236.32 g/mol

- CAS Number : 2241107-77-5

The presence of the tert-butyl group provides steric hindrance, influencing the compound's binding affinity and reactivity. The aminophenyl group is capable of forming hydrogen bonds and engaging in π-π interactions, while the carbamate can undergo hydrolysis under physiological conditions, releasing active intermediates .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may act as a precursor for synthesizing bioactive molecules and potential pharmaceuticals. Its mechanism includes:

- Hydrogen Bonding : The aminophenyl group can participate in hydrogen bonding with target proteins.

- Steric Effects : The bulky tert-butyl group may influence the accessibility of the compound to its targets.

- Hydrolysis : The carbamate group can hydrolyze, leading to the release of reactive species that may exert biological effects .

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities, particularly in the context of drug development:

1. Antiviral Activity

A study on peptidomimetic compounds demonstrated that modifications similar to those found in this compound could enhance inhibitory activity against viral proteases, such as SARS-CoV 3CL protease. This suggests potential applications in antiviral drug design .

2. Neuroprotective Effects

Research has indicated that compounds with structural similarities to this compound may possess neuroprotective properties. For instance, studies have shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage .

3. Pharmaceutical Research

As an N-Boc protected amine, this compound is utilized in various synthetic routes for developing pharmaceutical agents. The stability provided by the Boc protection enhances reactivity in synthetic applications, making it valuable in organic chemistry and drug development .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds or derivatives:

特性

IUPAC Name |

tert-butyl N-[1-(3-aminophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEKBDHFLADZKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587632 | |

| Record name | tert-Butyl [1-(3-aminophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180079-59-8 | |

| Record name | tert-Butyl [1-(3-aminophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。